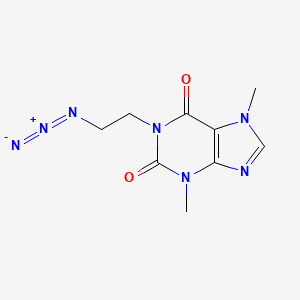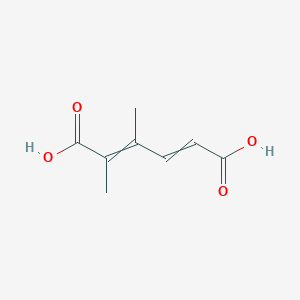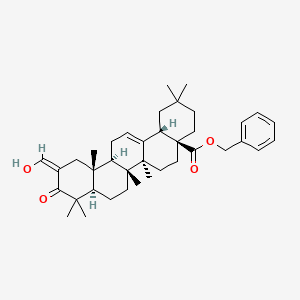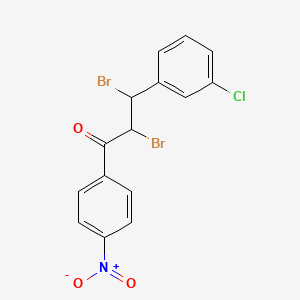
2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Butenoic Acid Moiety: This step involves the addition of the butenoic acid group to the piperidine ring, often through a condensation reaction.
Oxidation: The final step may involve oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenoicacid,4-(1-piperidinyl)-4-oxo-(9CI)
- 2-Butenoicacid,4-(2-methyl-1-piperidinyl)-4-oxo-(9CI)
Uniqueness
2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(E)-4-(3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H15NO3/c1-8-3-2-6-11(7-8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+ |
InChI-Schlüssel |
MUGVIRKRXMKLES-SNAWJCMRSA-N |
Isomerische SMILES |
CC1CCCN(C1)C(=O)/C=C/C(=O)O |
Kanonische SMILES |
CC1CCCN(C1)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)



![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)


